Cas no 2097924-49-5 (ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate)

ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate
- ethyl 4-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-4-oxobutanoate
- F6529-3582
- AKOS032460752
- ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
- 2097924-49-5
-
- インチ: 1S/C16H22F3N3O5/c1-2-27-14(25)4-3-12(23)20-7-5-11(6-8-20)21-9-13(24)22(15(21)26)10-16(17,18)19/h11H,2-10H2,1H3
- InChIKey: YODROQUQQGSNFN-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C(CN(C1=O)C1CCN(C(CCC(=O)OCC)=O)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 393.15115530g/mol
- どういたいしつりょう: 393.15115530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 87.2Ų
ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-3582-25mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-15mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-10mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-30mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-40mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-2mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-10μmol |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-75mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-4mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6529-3582-100mg |
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate |
2097924-49-5 | 100mg |
$248.0 | 2023-09-08 |
ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoateに関する追加情報
Recent Advances in the Study of Ethyl 4-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate (CAS: 2097924-49-5)
The compound ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate (CAS: 2097924-49-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazolidinone and piperidine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, paving the way for its potential use in drug development.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the condensation of 2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidine with a piperidine derivative, followed by esterification to yield the final product. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological evaluations have revealed that ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate exhibits potent inhibitory activity against specific kinases involved in inflammatory pathways. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking studies have elucidated its binding mode within the active site of target proteins, providing a structural basis for its activity and guiding future derivative design.
Another noteworthy finding comes from a recent preclinical study investigating the compound's efficacy in neurodegenerative diseases. The research, conducted in animal models of Alzheimer's disease, reported that the compound could cross the blood-brain barrier and reduce amyloid-beta plaque formation. These results, published in Neuropharmacology (2024), highlight its potential as a therapeutic candidate for neurodegenerative disorders, although further studies are needed to confirm its safety and efficacy in humans.
In addition to its therapeutic potential, the compound's pharmacokinetic properties have been a focus of recent research. A pharmacokinetic study in rodents revealed favorable absorption and distribution profiles, with a half-life conducive to once-daily dosing. However, challenges such as metabolic stability and potential drug-drug interactions remain to be addressed in subsequent phases of development.
In conclusion, ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate represents a promising scaffold in medicinal chemistry, with applications spanning anti-inflammatory and neurodegenerative therapies. Continued research into its mechanism of action, optimization of its pharmacokinetic properties, and evaluation in clinical settings will be essential to fully realize its therapeutic potential. The recent advancements underscore the importance of this compound in the ongoing quest for novel and effective treatments in the chemical biology and pharmaceutical industries.
2097924-49-5 (ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate) 関連製品
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)
- 77-09-8(Phenolphthalein)
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)
- 1208087-83-5(1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)
- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)
- 2034517-81-0(N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide)
- 2411310-94-4(2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)
- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)


